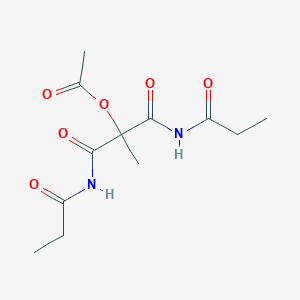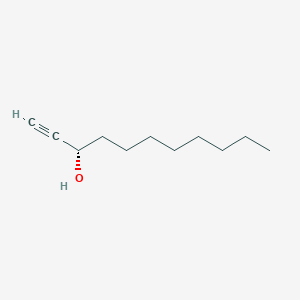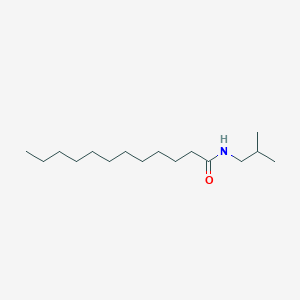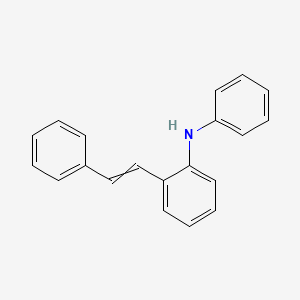
3,5-Dibromotyramine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromotyramine hydrobromide is a brominated derivative of tyramine, a naturally occurring monoamine compound derived from the amino acid tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromotyramine hydrobromide typically involves the bromination of tyramine. One common method includes treating tyramine with bromine in the presence of a suitable solvent, such as ethanol. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 3 and 5 positions of the aromatic ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent, and bromine concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromotyramine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted tyramine derivatives.
Oxidation Reactions: Products may include quinones or other oxidized forms of the compound.
Reduction Reactions: Reduced forms of the compound, such as amines or alcohols, are typically obtained.
Scientific Research Applications
3,5-Dibromotyramine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3,5-dibromotyramine hydrobromide involves its interaction with specific molecular targets. In biological systems, it may act by modulating the activity of enzymes or receptors involved in neurotransmission. The exact pathways and targets are still under investigation, but its structural similarity to tyramine suggests it may influence catecholamine release and metabolism.
Comparison with Similar Compounds
Tyramine: The parent compound, which lacks the bromine substituents.
3,5-Dibromophenethylamine: A structurally similar compound with bromine atoms at the same positions but lacking the hydroxyl group.
Uniqueness: 3,5-Dibromotyramine hydrobromide is unique due to the presence of both bromine atoms and the hydroxyl group, which confer distinct chemical and biological properties. Its brominated structure enhances its reactivity and potential biological activity compared to non-brominated analogs.
Properties
CAS No. |
73414-58-1 |
|---|---|
Molecular Formula |
C8H10Br3NO |
Molecular Weight |
375.88 g/mol |
IUPAC Name |
4-(2-aminoethyl)-2,6-dibromophenol;hydrobromide |
InChI |
InChI=1S/C8H9Br2NO.BrH/c9-6-3-5(1-2-11)4-7(10)8(6)12;/h3-4,12H,1-2,11H2;1H |
InChI Key |
AWEREFBSIVOXCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)CCN.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


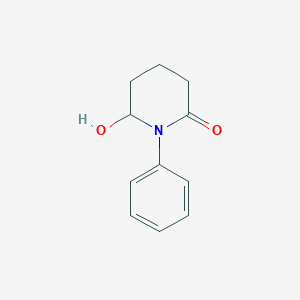
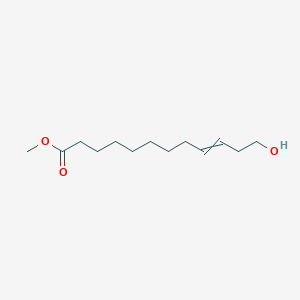
![2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid](/img/structure/B14462806.png)
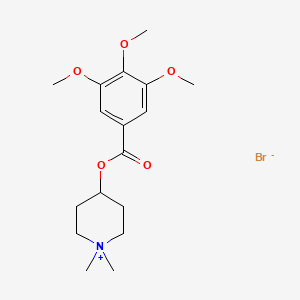
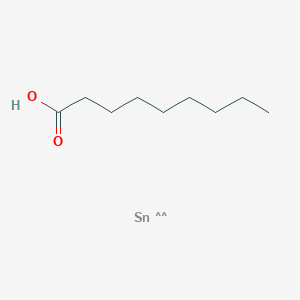
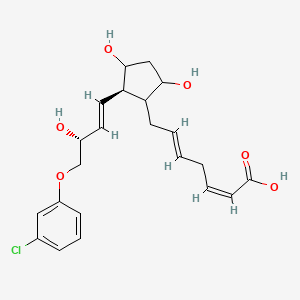



![2-(Dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B14462851.png)
